molecular formula C4H7FO2 B12941923 4-Fluorooxolan-3-ol

4-Fluorooxolan-3-ol

Cat. No.: B12941923
M. Wt: 106.10 g/mol
InChI Key: INQHWCYKASVEQT-UHFFFAOYSA-N
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Description

4-Fluorooxolan-3-ol is a chemical compound with the molecular formula C4H7FO2. It is a fluorinated derivative of oxolan-3-ol, characterized by the presence of a fluorine atom at the fourth position of the oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorooxolan-3-ol typically involves the fluorination of oxolan-3-ol. One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), is used to replace a hydroxyl group with a fluorine atom. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluorooxolan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce fluorinated alcohols .

Scientific Research Applications

4-Fluorooxolan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.

    Medicine: Fluorinated compounds, including this compound, are explored for their potential as drug candidates due to their unique pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism by which 4-Fluorooxolan-3-ol exerts its effects involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of the fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. This makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorooxolan-3-ol is unique among its analogs due to the presence of the fluorine atom, which imparts increased stability, lipophilicity, and metabolic resistance. These properties make it particularly valuable in pharmaceutical research, where fluorinated compounds are often preferred for their enhanced bioavailability and efficacy .

Properties

IUPAC Name

4-fluorooxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQHWCYKASVEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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